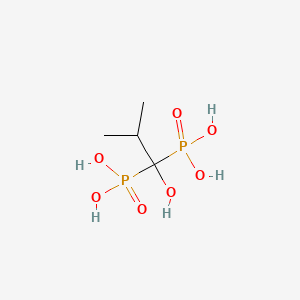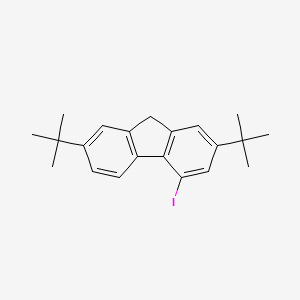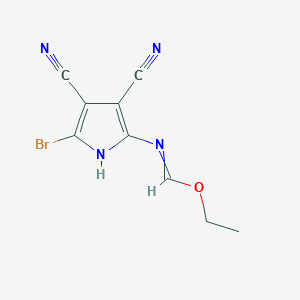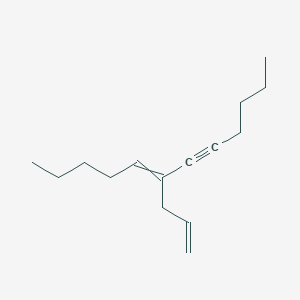
6-(Prop-2-en-1-yl)dodec-5-en-7-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Prop-2-en-1-yl)dodec-5-en-7-yne is an organic compound characterized by its unique structure, which includes both alkyne and alkene functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Prop-2-en-1-yl)dodec-5-en-7-yne typically involves the use of alkyne and alkene precursors. One common method is the coupling of a dodec-5-en-7-yne derivative with a prop-2-en-1-yl group under specific reaction conditions. This process often requires the use of catalysts such as palladium or copper to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
6-(Prop-2-en-1-yl)dodec-5-en-7-yne can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the alkyne and alkene groups into alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing alkyne and alkene groups.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
6-(Prop-2-en-1-yl)dodec-5-en-7-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful in bioconjugation and labeling studies.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-(Prop-2-en-1-yl)dodec-5-en-7-yne exerts its effects involves its ability to participate in various chemical reactions. The compound’s alkyne and alkene groups are reactive sites that can interact with other molecules, leading to the formation of new chemical bonds. These interactions are mediated by molecular targets such as enzymes or catalysts, which facilitate the reaction pathways.
Comparison with Similar Compounds
Similar Compounds
6-(Prop-2-en-1-yl)dodec-5-en-7-yne: Characterized by both alkyne and alkene groups.
Dodec-5-en-7-yne: Lacks the prop-2-en-1-yl group, making it less reactive in certain reactions.
Prop-2-en-1-yl derivatives: These compounds may have similar reactivity but differ in their carbon chain length and functional groups.
Uniqueness
This compound is unique due to its combination of alkyne and alkene groups, which provide multiple reactive sites. This makes it a versatile compound in synthetic chemistry and various research applications.
Properties
CAS No. |
100222-34-2 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
6-prop-2-enyldodec-5-en-7-yne |
InChI |
InChI=1S/C15H24/c1-4-7-9-11-14-15(12-6-3)13-10-8-5-2/h6,13H,3-5,7-10,12H2,1-2H3 |
InChI Key |
WYRGKEHGJPQQQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=C(CC=C)C#CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]-](/img/structure/B14332037.png)
![1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydro-1H-imidazol-1-ium acetate](/img/structure/B14332038.png)

![(7R,12S)-5-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol](/img/structure/B14332042.png)
![2-{[(3,4-Dichlorophenyl)methoxy]carbonyl}benzoate](/img/structure/B14332045.png)
![Carbamic acid, [2-(3,4-dihydroxyphenyl)ethyl]-, hexyl ester](/img/structure/B14332046.png)
![2-[1-(4-Chlorophenyl)ethyl]-4-methyl-6-nitroaniline](/img/structure/B14332047.png)
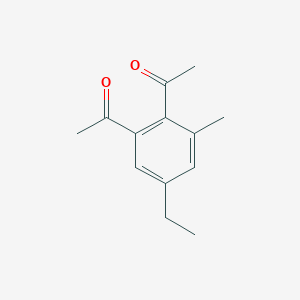

![N-[3-(2-Acetyl-4,5-dimethoxyphenyl)propyl]acetamide](/img/structure/B14332061.png)
![[(3-Methylquinoxalin-2-yl)oxy]acetyl chloride](/img/structure/B14332083.png)
